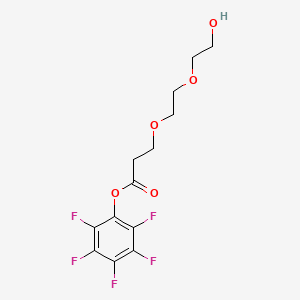

Hydroxy-PEG2-PFP ester

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFZBMSTIHCECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG2-PFP Ester

Introduction

Hydroxy-PEG2-PFP ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and the development of specialized chemical probes like PROTACs (PROteolysis TArgeting Chimeras).[1][2] This molecule is composed of three key functional units: a terminal hydroxyl (-OH) group, a hydrophilic diethylene glycol (PEG2) spacer, and a highly reactive pentafluorophenyl (PFP) ester. The PFP ester enables the efficient formation of stable amide bonds with primary and secondary amines, while the hydroxyl group provides a site for subsequent chemical modifications.[3][4] The PEG spacer enhances water solubility and provides spatial separation between conjugated molecules.

PFP esters, in general, are recognized for their high reactivity and greater stability against hydrolysis compared to other amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous environments.[5][6][7][8] This guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers and professionals in the field of drug development and chemical biology.

Structure and Physicochemical Properties

The chemical structure of this compound, systematically named Propanoic acid, 3-[2-(2-hydroxyethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester, is characterized by a linear arrangement of its functional components.[9] This structure imparts both hydrophilicity, due to the PEG chain, and high reactivity, due to the PFP ester.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Chemical Name | Propanoic acid, 3-[2-(2-hydroxyethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | [9] |

| Molecular Formula | C₁₃H₁₃F₅O₅ | [3][9] |

| Molecular Weight | 344.23 g/mol | [1][9] |

| CAS Number | 1820673-42-4 | [3][9] |

| Appearance | Colorless to light yellow liquid | [9] |

| Purity | ≥97.0% | [9] |

| Storage (Pure Form) | -20°C (3 years); 4°C (2 years) | [9][10] |

| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [9][10] |

Core Principles of Reactivity: The PFP Ester

The utility of this compound in bioconjugation is primarily derived from the reactivity of the PFP ester group. This group reacts with nucleophilic primary and secondary amines to form a highly stable amide bond.

Mechanism of Amine Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the pentafluorophenolate anion is expelled as a good leaving group. The strong electron-withdrawing nature of the fluorine atoms stabilizes the resulting anion, driving the reaction forward.

-

Amide Bond Formation: A stable amide bond is formed between the PEG linker and the amine-containing molecule.

Caption: Reaction mechanism of PFP ester with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation experiment, such as labeling a protein.

Materials and Reagents

-

This compound

-

Protein or other amine-containing molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[6]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., desalting column, dialysis device, or HPLC)[5][6]

Protocol for Protein Conjugation

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

-

Prepare the Biomolecule Solution:

-

Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[6]

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction with the PFP ester.[11] If necessary, perform a buffer exchange using a desalting column or dialysis.[6]

-

-

Prepare the PFP Ester Solution:

-

This compound is moisture-sensitive.[6] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[6]

-

Immediately before use, dissolve the ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[5] Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.[11]

-

-

Initiate the Conjugation Reaction:

-

Incubate the Reaction:

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for more sensitive proteins.[5]

-

-

Quench the Reaction (Optional but Recommended):

-

Purify the Conjugate:

Caption: General workflow for protein conjugation with PFP ester.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile tool in several advanced applications.

-

Bioconjugation: It is widely used for labeling proteins, antibodies, and amine-modified oligonucleotides with various tags or payloads.[3] The terminal hydroxyl group can be further functionalized before or after the initial conjugation.

-

PROTAC Development: this compound serves as a foundational linker in the synthesis of PROTACs.[1][2] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PFP ester can be used to attach the linker to one of the ligands, while the hydroxyl group can be modified to connect to the other part of the chimera.

-

Surface Modification: The molecule can be used to modify amine-functionalized surfaces, introducing a PEGylated surface with terminal hydroxyl groups available for further chemical derivatization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. precisepeg.com [precisepeg.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. broadpharm.com [broadpharm.com]

A Comprehensive Technical Guide to the Synthesis of Hydroxy-PEG2-PFP Ester for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of Hydroxy-PEG2-PFP (pentafluorophenyl) ester, a valuable heterobifunctional linker used extensively in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core synthetic strategies, detailed experimental protocols, and critical characterization data to support researchers in the effective production and utilization of this important research chemical.

Introduction

Hydroxy-PEG2-PFP ester is a versatile chemical tool comprised of a hydrophilic two-unit polyethylene glycol (PEG) spacer, a terminal hydroxyl group, and a highly reactive pentafluorophenyl ester. The PFP ester group provides a more stable alternative to the commonly used N-hydroxysuccinimide (NHS) esters for amine-reactive conjugations, exhibiting greater resistance to hydrolysis in aqueous media, which can lead to higher reaction efficiencies.[1][2] The terminal hydroxyl group offers a secondary site for further chemical modification, making this a truly bifunctional linker. Its role as a PROTAC linker highlights its importance in the targeted degradation of proteins, a rapidly advancing field in drug discovery.[3][4][5]

Physicochemical and Characterization Data

Accurate characterization of this compound is crucial for its successful application in research. The following tables summarize the key physicochemical properties and expected analytical data for this compound.

| Property | Value | Reference |

| Chemical Name | 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid, 2,3,4,5,6-pentafluorophenyl ester | |

| Molecular Formula | C13H13F5O5 | |

| Molecular Weight | 344.23 g/mol | [3] |

| CAS Number | 1820673-42-4 | |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥97.0% (by NMR) | |

| Storage Conditions | -20°C, under an inert atmosphere | [6] |

Table 1: Physicochemical Properties of this compound

| Analytical Method | Expected Results | Reference |

| ¹H NMR Spectroscopy | Spectrum consistent with the proposed structure | |

| LC-MS | Mass consistent with the molecular weight |

Table 2: Analytical Characterization Data for this compound

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of its carboxylic acid precursor, Hydroxy-PEG2-acid, with pentafluorophenol. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of PFP esters from carboxylic acids using DCC as a coupling agent.

Materials:

-

Hydroxy-PEG2-acid

-

Pentafluorophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Hydroxy-PEG2-acid (1.0 equivalent) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add pentafluorophenol (1.1 equivalents). Cool the reaction mixture to 0°C using an ice bath.

-

Initiation of Reaction: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR and LC-MS analysis.

Logical Workflow for Synthesis and Application

The synthesis and subsequent application of this compound in a typical bioconjugation experiment follows a logical progression.

Caption: Overall workflow from synthesis to application.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The enhanced stability and reactivity of the PFP ester moiety make it a superior choice for amine-reactive conjugation strategies in various research and development applications.[7][8] By following the detailed protocols and utilizing the characterization data provided, researchers can confidently produce and employ this versatile bifunctional linker to advance their scientific endeavors in fields ranging from proteomics to the development of next-generation therapeutics.

References

- 1. broadpharm.com [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Mechanism of Action of Hydroxy-PEG2-PFP Ester

For researchers, scientists, and drug development professionals, the efficient and stable covalent modification of biomolecules is a cornerstone of innovation. Among the array of chemical tools available, Hydroxy-PEG2-PFP ester has emerged as a valuable bifunctional linker, particularly in the burgeoning field of targeted protein degradation with PROteolysis TArgeting Chimeras (PROTACs).[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by comparative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in research and development.

Core Principles: The Chemistry of PFP Esters

The primary mechanism of action of this compound is centered on the reactivity of the pentafluorophenyl (PFP) ester group. PFP esters are highly efficient acylating agents that react with primary and secondary amines through a nucleophilic acyl substitution mechanism to form stable amide bonds.[5][6][7][8] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester carbonyl highly electrophilic and susceptible to nucleophilic attack.[6][9]

The reaction proceeds as follows: the lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the PFP ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the pentafluorophenolate anion, a good leaving group, to yield a stable amide bond.[6]

The "Hydroxy-PEG2" portion of the molecule provides a hydrophilic spacer with a terminal hydroxyl group, which can be used for further chemical modifications or to improve the solubility and pharmacokinetic properties of the resulting conjugate.[10]

Superiority of PFP Esters in Bioconjugation

PFP esters offer significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily concerning their stability in aqueous environments.[9][11][12] This enhanced stability is a critical factor in achieving efficient and reproducible bioconjugation reactions.

Quantitative Comparison of PFP and NHS Esters

| Feature | PFP Ester | NHS Ester | References |

| Hydrolytic Stability | Significantly more stable, less susceptible to spontaneous hydrolysis. | Highly susceptible to hydrolysis, especially at pH > 8. | [9][11][13][14] |

| Half-life in Aqueous Buffer | Significantly longer than NHS esters. | Can be as short as a few minutes at pH 8.5. | [9] |

| Optimal Reaction pH | 7.0 - 9.0 | 7.2 - 8.5 | [9][15] |

| Reactivity with Amines | High, with faster aminolysis kinetics in some cases. | Very high, but competes with rapid hydrolysis. | [12] |

| Reaction Byproduct | Pentafluorophenol (PFP-OH), which is less nucleophilic. | N-hydroxysuccinimide (NHS), which can be more reactive. | [9] |

Signaling Pathways and Experimental Workflows

As a chemical linker, this compound does not directly participate in biological signaling pathways. Instead, its "action" is to covalently link molecules, such as a ligand for a target protein and a ligand for an E3 ubiquitin ligase in the context of a PROTAC.[1] The resulting PROTAC then hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

Below are diagrams illustrating the chemical reaction mechanism and a general experimental workflow for bioconjugation using a PFP ester.

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of this compound to proteins and small molecules. Optimization may be required for specific applications.

Protocol 1: Conjugation to a Protein (e.g., IgG)

This protocol typically results in the incorporation of multiple PEG molecules per protein.[16] The degree of labeling can be controlled by adjusting the reaction parameters.[5][16]

Materials:

-

Protein (e.g., IgG)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.5)[5][7]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5][16]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[17]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free buffer to a concentration of 0.5-5 mg/mL.[7][16]

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[6][7] Do not prepare stock solutions for storage as the PFP ester is moisture-sensitive and can hydrolyze.[5]

-

Initiate the Conjugation Reaction: Slowly add a 5- to 20-fold molar excess of the PFP ester solution to the stirring protein solution.[17]

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[6][7] Incubation can also be performed at 37°C for 30 minutes.[5][16]

-

Quench the Reaction (Optional): To stop the reaction and deactivate any unreacted PFP ester, add a quenching buffer and incubate for 30 minutes.[6]

-

Purification: Remove unreacted PFP ester and purify the conjugated protein using a desalting column or dialysis.[5][16]

Protocol 2: Modification of an Amine-Containing Small Molecule

Materials:

-

Amine-containing small molecule

-

This compound

-

Anhydrous organic solvent (e.g., DMF, CH2Cl2, DMSO, THF)[5]

-

Base (optional, e.g., triethylamine)

-

LC-MS or TLC for reaction monitoring

Procedure:

-

Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an anhydrous organic solvent.[5]

-

Initiate the Reaction: Under continuous stirring, add the this compound (typically 1:1 or 2:1 molar equivalent to the amine). A mild base can be added to improve amine reactivity if necessary.[5][7]

-

Incubate: Stir the reaction mixture for 3-24 hours, depending on the substrate's properties.[5]

-

Monitor Reaction Progress: Monitor the reaction by LC-MS or TLC.

-

Purification: Isolate the final product using standard organic synthesis workup procedures or column purification.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gentaur.com [gentaur.com]

- 3. amsbio.com [amsbio.com]

- 4. Hydroxy-PEG2-C2-PFP ester - CAS:1820673-42-4 - KKL Med Inc. [kklmed.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - CD Bioparticles [cd-bioparticles.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

The Strategic Importance of the Hydroxyl Group in Hydroxy-PEG2-PFP Ester: A Technical Guide

In the landscape of modern bioconjugation, the design and selection of chemical linkers are of paramount importance for the development of advanced therapeutics and research tools. Among these, heterobifunctional linkers provide the precision required to construct complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Hydroxy-PEG2-PFP ester has emerged as a valuable reagent in this field, offering a unique combination of reactivity, solubility, and modularity. This technical guide provides an in-depth analysis of the role of its terminal hydroxyl group, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Overview of the this compound Linker

This compound is a heterobifunctional linker composed of three key components:

-

Pentafluorophenyl (PFP) Ester: A highly efficient amine-reactive group. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating rapid reaction with primary and secondary amines to form stable amide bonds.[1][2]

-

Polyethylene Glycol (PEG) Spacer: A two-unit (PEG2) hydrophilic spacer. PEG linkers are well-established in drug development for their ability to enhance water solubility, improve pharmacokinetics, and reduce the immunogenicity of the resulting conjugate.[3][4][5]

-

Terminal Hydroxyl (-OH) Group: A versatile and hydrophilic functional group. While less reactive than the PFP ester, the hydroxyl group is central to the linker's utility, providing hydrophilicity and a crucial handle for secondary, orthogonal modifications.[6][7]

The strategic placement of these groups allows for a controlled, stepwise approach to bioconjugation, where the PFP ester serves as the primary point of attachment and the hydroxyl group offers opportunities for subsequent functionalization or property modulation.

The Pivotal Roles of the Terminal Hydroxyl Group

The terminal hydroxyl group, while seemingly simple, imparts several critical functionalities to the linker and the final conjugate.

Enhancing Hydrophilicity and Solubility

A significant challenge in drug development, particularly with ADCs and PROTACs, is the poor aqueous solubility of many potent cytotoxic payloads or small molecule ligands.[4] Aggregation of the final conjugate can lead to loss of efficacy, poor pharmacokinetic profiles, and potential immunogenicity.[4] The hydroxyl group, through its ability to participate in hydrogen bonding, significantly contributes to the overall water solubility of the molecule.[6] This, combined with the hydrophilic PEG chain, helps to mitigate the hydrophobicity of the conjugated payload, improving the biophysical properties and suitability for intravenous administration of the final product.[3][5]

A Versatile Handle for Secondary Functionalization

Perhaps the most powerful feature of the hydroxyl group is its availability for subsequent, orthogonal chemical modifications after the initial PFP ester conjugation has been completed.[7] This allows for the construction of highly complex, multi-component systems. The hydroxyl group can be chemically modified through several well-established reactions:

-

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides) to attach a second molecule of interest, such as a different drug, an imaging agent, or a targeting ligand.[7]

-

Etherification: Conversion to an alkoxide under basic conditions allows reaction with alkyl halides to form stable ether linkages. This can be used to introduce functionalities for "click chemistry," such as azide or alkyne groups.[7]

-

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid.[7] This introduces a new reactive handle that can be used for further conjugation, for example, by activating the newly formed carboxylic acid as an NHS ester for reaction with another amine.[7]

This versatility makes the hydroxyl group a key strategic element in designing linkers for dual-drug ADCs or multi-component PROTACs.[8]

Quantitative Data and Comparative Analysis

The selection of a conjugation reagent is often guided by its reactivity and stability. PFP esters have demonstrated significant advantages over traditional N-hydroxysuccinimide (NHS) esters, primarily due to their superior resistance to hydrolysis in aqueous buffers.[1][9][10]

| Property | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |

| Reactivity | Highly reactive with primary and secondary amines (aminolysis). The pentafluorophenolate is an excellent leaving group, accelerating the reaction.[1][2] | Reactive with primary amines. |

| Hydrolytic Stability | Markedly more stable against spontaneous hydrolysis in aqueous solutions, especially at physiological or slightly basic pH.[1][9] This leads to higher conjugation efficiency. | Prone to rapid hydrolysis in aqueous solutions, particularly as pH increases above 7. The half-life can drop to minutes at pH 8.5.[1] |

| Reaction pH | Optimal reactivity is typically achieved between pH 7.2 and 8.5.[10] | Optimal reactivity is typically between pH 7 and 9. |

| Byproduct | Pentafluorophenol. | N-hydroxysuccinimide. |

Visualizing Workflows and Relationships

Diagrams provide a clear visual representation of the chemical logic and experimental processes involved in using this compound.

Figure 1: Structure of this compound

Figure 2: Two-Step Conjugation Workflow

Figure 3: Functional Contributions of the Hydroxyl Group

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. The following sections provide a general methodology for a two-step conjugation using this compound.

Protocol 1: PFP Ester Conjugation to an Amine-Containing Protein

This protocol details the initial reaction between the PFP ester and primary amines (e.g., lysine residues) on a target protein.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

This compound.

-

Anhydrous organic solvent (e.g., DMSO or DMF).[11]

-

Reaction Buffer: 100 mM sodium phosphate or sodium carbonate buffer, pH 7.2-8.5.[10]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.[10]

-

Desalting columns or dialysis equipment for purification.[11]

Procedure:

-

Protein Preparation: Prepare the protein in the chosen Reaction Buffer at a concentration of 1-5 mg/mL. If the protein's stock buffer contains primary amines (like Tris), it must be exchanged with the Reaction Buffer using a desalting column or dialysis.[10][11]

-

PFP Ester Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[10][11] Do not store the solution.[11]

-

Conjugation Reaction: Slowly add a 5- to 15-fold molar excess of the PFP ester stock solution to the stirring protein solution.[12] The final concentration of the organic solvent should be kept below 10% (v/v) to minimize the risk of protein denaturation.[13]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10] The optimal time and molar excess should be determined empirically for each specific protein.

-

Quenching (Optional): To stop the reaction, a quenching reagent like Tris buffer can be added to a final concentration of 20-50 mM to react with any excess PFP ester.[10]

-

Purification: Remove unreacted linker and byproducts using a desalting column or by dialyzing the reaction mixture against a suitable storage buffer (e.g., PBS).[11] The resulting conjugate (Protein-PEG2-OH) is now ready for analysis or for the secondary modification step.

Protocol 2: Secondary Modification via Esterification of the Terminal Hydroxyl Group

This protocol outlines a general method for attaching a carboxylic acid-containing molecule to the hydroxyl terminus of the Protein-PEG2-OH conjugate.

Materials:

-

Purified Protein-PEG2-OH conjugate from Protocol 1.

-

Carboxylic acid-containing molecule (Payload-COOH).

-

Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide).

-

Anhydrous, amine-free organic solvent (e.g., DMF).

-

Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.2).

Procedure:

-

Activate Carboxylic Acid: In a separate reaction vessel, dissolve the Payload-COOH in anhydrous DMF. Add 1.5 equivalents of EDC and 1.1 equivalents of sulfo-NHS. Allow the activation to proceed for 15-30 minutes at room temperature to form a sulfo-NHS ester.

-

Prepare Conjugate: The Protein-PEG2-OH conjugate should be in a suitable reaction buffer (e.g., PBS, pH 7.2).

-

Conjugation Reaction: Add the activated Payload-sulfo-NHS ester solution to the Protein-PEG2-OH solution. The optimal molar ratio will need to be determined empirically.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the final conjugate (Protein-PEG2-Payload) from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, HPLC, or mass spectrometry to confirm the conjugation and determine the final drug-to-antibody ratio (DAR) if applicable.[14]

Conclusion

The terminal hydroxyl group in this compound is a critical design element that extends its utility far beyond that of a simple linker. It serves a dual purpose: enhancing the hydrophilicity and biophysical properties of the conjugate, and providing a versatile functional handle for sophisticated, multi-step bioconjugation strategies.[6][7] For researchers developing complex biologics such as ADCs and PROTACs, the ability to perform an initial amine-reactive conjugation followed by a secondary, orthogonal modification at the hydroxyl site offers a powerful and precise method for assembling molecules with tailored properties and multiple functionalities. The superior stability of the PFP ester further solidifies this linker's position as a robust tool in the ever-evolving field of bioconjugation chemistry.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. adcreview.com [adcreview.com]

- 5. benchchem.com [benchchem.com]

- 6. Hydroxy | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. precisepeg.com [precisepeg.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Hydroxy-PEG2-PFP Ester

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of crosslinking agents like Hydroxy-PEG2-PFP ester is fundamental to successful bioconjugation and the development of novel therapeutics. This technical guide provides an in-depth overview of the expected solubility of this compound in various solvents, based on the properties of its constituent polyethylene glycol (PEG) and pentafluorophenyl (PFP) ester moieties. Additionally, a detailed experimental protocol for determining its precise solubility is provided.

Core Concepts of Solubility

The solubility of this compound is governed by the interplay between its hydrophilic and hydrophobic components. The presence of a short, two-unit polyethylene glycol (PEG) chain (PEG2) imparts a degree of hydrophilicity and water solubility.[1][2][3][4] Conversely, the pentafluorophenyl (PFP) ester group is known to be more hydrophobic compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[5] This dual nature dictates its compatibility with a range of solvents.

Expected Solubility Profile

-

Aqueous Solvents: The PEG2 component suggests some degree of solubility in aqueous buffers. However, the hydrophobic PFP ester will likely limit its overall aqueous solubility. It is anticipated that this compound will have limited to moderate solubility in aqueous solutions. PFP esters are also more resistant to hydrolysis in aqueous environments compared to NHS esters, which is an advantage for bioconjugation reactions.[6]

-

Organic Solvents: Due to the hydrophobic nature of the PFP ester, this compound is expected to be soluble in a variety of common organic solvents. For practical application in bioconjugation, it is often recommended to first dissolve PFP esters in a minimal amount of an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before introducing them into an aqueous reaction mixture.[7][8] General solubility of PEG linkers also extends to chlorinated solvents like chloroform and methylene chloride.[9][10] It is expected to have poor solubility in non-polar organic solvents like ether and hexane.[9][10]

Quantitative Solubility Data Summary

As specific experimental values for the solubility of this compound are not publicly documented, the following table provides a qualitative summary of its expected solubility. Researchers are strongly encouraged to determine the quantitative solubility in their specific solvent systems using the experimental protocol outlined below.

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS, Tris buffer | Limited to Moderate | The hydrophilic PEG2 chain promotes solubility, while the hydrophobic PFP ester limits it. PFP esters are known to be less water-soluble than their NHS ester counterparts.[5] |

| Polar Aprotic | DMF, DMSO | Soluble | These solvents are commonly recommended for dissolving PFP and NHS esters prior to their use in aqueous bioconjugation reactions.[7][8][11] They can effectively solvate both the polar and non-polar regions of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | PEGs, in general, exhibit good solubility in these solvents.[9][10] The organic nature of the PFP ester further supports solubility in these media. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | PEGs have some solubility in alcohols, though typically less than in water or polar aprotic solvents.[9] |

| Non-Polar Ethers | Diethyl ether | Insoluble | PEGs are generally insoluble in ether.[9][10] |

| Alkanes | Hexane, Heptane | Insoluble | PEGs and PFP esters are generally insoluble in aliphatic hydrocarbons.[10] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the aqueous solubility of a PEG linker using UV-Vis spectrophotometry.[12] This method can be adapted for organic solvents with appropriate selection of a compatible analytical technique.

Workflow for Aqueous Solubility Determination

Caption: Experimental workflow for determining the aqueous solubility of a compound.

Detailed Methodology

1. Preparation of Standard Solutions:

-

Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a suitable organic solvent like DMSO.[12]

-

Create a series of standard solutions at known concentrations by performing serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

2. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. Ensure that undissolved solid is clearly visible.[12]

3. Equilibration:

-

Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium.[12]

4. Phase Separation:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.[12]

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[12]

5. Quantification:

-

Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

-

Generate a standard curve by plotting absorbance versus the known concentrations of the standard solutions.

-

Determine the concentration of the dissolved this compound in the supernatant by interpolating its absorbance on the standard curve. This concentration represents the aqueous solubility of the compound.[12]

By following this comprehensive guide and experimental protocol, researchers can effectively understand and quantify the solubility of this compound, ensuring its optimal use in their drug development and bioconjugation applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

The Ascendancy of Hydroxy-PEG2-PFP Ester in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount for the advancement of therapeutics, diagnostics, and fundamental biological research. While N-hydroxysuccinimide (NHS) esters have been a long-standing choice for amine-reactive conjugations, the emergence of pentafluorophenyl (PFP) esters has marked a significant advancement. This technical guide provides an in-depth exploration of a specific, versatile reagent, Hydroxy-PEG2-PFP ester, detailing its core advantages, applications, and the methodologies for its use.

The PFP Ester Advantage: Enhanced Stability and Reactivity

This compound is a heterobifunctional linker that incorporates a highly reactive PFP ester and a terminal hydroxyl group, connected by a short, hydrophilic di-ethylene glycol (PEG2) spacer. The superior performance of the PFP ester moiety is rooted in the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic, making it highly susceptible to nucleophilic attack by primary and secondary amines, such as the ε-amino group of lysine residues and the N-termini of proteins, to form a stable amide bond.

The key advantages of PFP esters over the more traditional NHS esters are their enhanced stability towards hydrolysis and their heightened reactivity towards aminolysis. This is particularly beneficial in the aqueous environments required for biomolecule modifications, where the competing hydrolysis reaction can significantly reduce the efficiency of NHS ester-based conjugations.

Core Applications of this compound

The unique structure of this compound lends itself to a variety of applications in bioconjugation, primarily driven by its amine-reactivity, hydrophilicity, and the presence of a terminal hydroxyl group for potential further modification.

PEGylation of Biomolecules

The short PEG2 linker imparts hydrophilicity to the conjugated molecule, which can help to mitigate aggregation and improve solubility. While longer PEG chains are often used to extend the in-vivo half-life of therapeutic proteins, short PEG linkers like PEG2 are valuable for subtly modifying the physicochemical properties of a bioconjugate without adding significant bulk.

Development of Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, solubility, and efficacy of the conjugate.[1] Hydrophilic linkers, such as those containing PEG, are increasingly used to overcome the challenges associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DAR) without inducing aggregation.[2] The this compound can be used to attach a payload to an antibody, with the short PEG chain enhancing solubility.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of PROTACs.[3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC. This compound can serve as a building block for constructing these linkers, providing a short, flexible, and hydrophilic spacer.

Quantitative Data: A Comparative Overview

| Parameter | PFP Esters | NHS Esters | Notes |

| Relative Hydrolytic Stability | Higher | Lower | PFP esters can be approximately 6-fold more stable than their corresponding NHS esters in aqueous solutions.[4] |

| Reaction with Amines | Fast | Moderate | The enhanced electrophilicity of the PFP ester leads to faster aminolysis. |

| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.0 | A slightly more basic pH is often optimal for PFP ester conjugations to ensure the deprotonation of primary amines. |

Table 1: General Comparison of PFP and NHS Ester Properties.

The length of the PEG chain also plays a critical role in the properties of the resulting bioconjugate.

| Property | Short PEG Linkers (e.g., PEG2) | Long PEG Linkers (e.g., PEG8, PEG12) |

| Plasma Clearance | Higher | Lower |

| Plasma Half-life | Shorter | Longer |

| In Vitro Potency | May be higher | May be lower (due to steric hindrance) |

| Tumor Exposure | Lower | Higher |

Table 2: Influence of PEG Linker Length on Bioconjugate Properties.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of PFP esters for bioconjugation. These should be considered as a starting point and may require optimization for specific applications with this compound.

Protocol 1: General Procedure for Protein Conjugation

This protocol describes a general method for conjugating an amine-containing protein with this compound.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column.

-

PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).

-

Conjugation Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the PFP ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time can be optimized.

-

Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

Protocol 2: Comparing the Hydrolytic Stability of PFP and NHS Esters

This protocol outlines a method to compare the hydrolytic stability of a PFP ester to a corresponding NHS ester using HPLC.

Materials:

-

PFP ester and NHS ester of the same small molecule

-

Reaction buffer (e.g., PBS, pH 7.4 and Sodium Bicarbonate, pH 8.5)

-

Anhydrous DMF or DMSO

-

Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO.

-

Initiate Hydrolysis: Dilute each stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.

-

Time-course Analysis: At regular intervals (e.g., every 15 minutes for the first hour, then hourly), inject samples into the HPLC.

-

HPLC Analysis: Monitor the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area by UV absorbance at an appropriate wavelength. The half-life of each ester can then be calculated from the rate of disappearance of the active ester peak.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows.

Caption: Reaction mechanism of this compound with a protein's primary amine.

Caption: General experimental workflow for protein bioconjugation with this compound.

Conclusion

This compound represents a valuable tool in the bioconjugation toolbox, offering the superior stability and reactivity of PFP esters combined with a short, hydrophilic PEG linker. Its utility in the synthesis of complex biomolecules such as ADCs and PROTACs underscores its importance in modern drug discovery and development. While further quantitative studies on this specific linker are warranted, the principles derived from the broader understanding of PFP ester chemistry and PEGylation provide a strong foundation for its successful application. By leveraging the protocols and understanding the comparative data presented in this guide, researchers can effectively employ this compound to advance their scientific endeavors.

References

The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers in Research

An in-depth guide for researchers, scientists, and drug development professionals on the core principles, applications, and methodologies of Poly(ethylene glycol) (PEG) linkers.

Poly(ethylene glycol), or PEG, has become an essential tool in biotechnology and pharmaceutical research, transforming the development of therapeutics and diagnostics.[1][2] The process of covalently attaching these versatile polymer chains to molecules—a technique known as PEGylation—is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small-molecule drugs.[3][4] PEG linkers, the functionalized forms of PEG, serve as the crucial bridge connecting the polymer to the target molecule.[3]

This technical guide offers a comprehensive overview of the fundamental principles of using PEG linkers. It covers the core chemistries, quantitative effects on drug performance, and key experimental protocols, providing professionals with a thorough understanding of PEGylation's impact on modern medicine.[2]

Core Principles: How PEGylation Enhances Biopharmaceutical Performance

The conjugation of PEG chains to a therapeutic molecule imparts several beneficial properties that stem from the polymer's unique physicochemical nature.[2] PEG is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[3][5][6][7] Its attachment to a biomolecule creates a hydrophilic "stealth" shield, effectively increasing the molecule's size and masking its surface, which fundamentally alters its behavior in a biological system.[2][3][8]

The primary advantages of using PEG linkers in bioconjugation include:

-

Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule significantly reduces its rate of clearance by the kidneys, leading to a much longer circulation time in the bloodstream.[3][8][9][10]

-

Reduced Immunogenicity : The "stealth" coating provided by the PEG chain can mask antigenic sites on a therapeutic, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[3][8][11]

-

Enhanced Solubility : PEG is highly hydrophilic and can dramatically increase the water solubility of hydrophobic drugs, making them more suitable for intravenous administration and improving their pharmaceutical properties.[2][3][12][13][]

-

Increased Stability : The protective PEG cloud shields the conjugated molecule from enzymatic degradation and proteolysis, enhancing its stability in biological fluids.[3][5][11][13]

-

Improved Pharmacokinetics : By altering a drug's size and clearance rate, PEGylation leads to more favorable pharmacokinetic profiles, which can allow for less frequent dosing and improved patient compliance.[8]

The Architecture of PEG Linkers

PEG linkers are versatile and can be designed with various architectures to meet specific application needs. The choice of linker structure is a critical design consideration that directly impacts the stability, pharmacokinetics, and efficacy of the final conjugate.[7]

-

Linear vs. Branched PEGs : Linear PEGs are straight chains with functional groups at one or both ends.[15] Branched PEGs have multiple PEG arms extending from a central core, offering superior shielding effects and a higher capacity for carrying multiple molecules.[12][15][16]

-

Monodisperse vs. Polydisperse PEGs : Monodisperse (or discrete) PEGs consist of a single, specific chemical structure with a precise molecular weight.[17][18] Polydisperse PEGs are a mixture of polymers with an average molecular weight, which can introduce heterogeneity into the final product.[17][18][19]

-

Cleavable vs. Non-Cleavable PEGs : Non-cleavable linkers form a stable, permanent bond.[] Cleavable linkers are designed with a chemically labile bond (e.g., sensitive to pH or enzymes) that can be broken under specific physiological conditions, allowing for the controlled release of the active drug at a target site.[8][15]

-

Homobifunctional vs. Heterobifunctional PEGs : Homobifunctional linkers have the same reactive group at both ends.[8] Heterobifunctional linkers have different reactive groups, enabling the sequential and precise connection of two different molecules, such as an antibody and a drug payload in an antibody-drug conjugate (ADC).[8][20]

Quantitative Impact of PEG Linkers on Performance

The selection of a PEG linker, particularly its molecular weight and architecture, has a quantifiable impact on the performance of the resulting conjugate.

| Therapeutic Modality | PEG Linker MW | Effect on Half-Life (t½) | Effect on In Vitro Activity | Reference |

| Affibody-MMAE Conjugate | 4 kDa | 2.5-fold increase | 4.5-fold reduction in cytotoxicity | [21] |

| Affibody-MMAE Conjugate | 10 kDa | 11.2-fold increase | 22-fold reduction in cytotoxicity | [21] |

| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | - | [22] |

| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | - | [22] |

| Folate-Liposomes | 2 kDa, 5 kDa, 10 kDa | Tumor accumulation increased with PEG length | >40% tumor size reduction with 10 kDa vs. 2k/5k | [23] |

| Antibody-Drug Conjugate | 2, 4, 8, 12, 24 PEG Units | - | Tumor weight reduction was 75-85% for 8-24 unit PEGs vs. 35-45% for 2-4 unit PEGs | [24] |

| Functional Group | Target Residue | Typical Reaction Efficiency | Resulting Linkage | Linkage Stability | Key Considerations | Reference |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (Lysine, N-terminus) | Variable (~50-80%) | Amide | High | Susceptible to hydrolysis at higher pH; optimal at pH 7.2-8.5. | [25] |

| Tetrafluorophenyl (TFP) Ester | Primary Amines (Lysine, N-terminus) | Generally higher than NHS esters | Amide | High | More stable to hydrolysis than NHS esters. | [25] |

| Maleimide | Thiols (Cysteine) | High (>90%) | Thioether | Moderate | Can be susceptible to retro-Michael reaction (deconjugation). | [25] |

| Aldehyde | Primary Amines (N-terminus) | Site-specific, can be high | Secondary Amine (via reductive amination) | High | Reaction kinetics are often slower than NHS ester reactions. | [25] |

Visualizing PEG Linker Principles and Workflows

// Nodes Ab [label="1. Antibody\nSelection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="2. PEG Linker\nSelection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug [label="3. Cytotoxic Drug\nSelection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation [label="4. Conjugation Reaction\n(PEGylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="5. Purification\n(e.g., SEC, IEX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="6. Characterization\n(SDS-PAGE, MS, HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_ADC [label="7. Final ADC Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ab -> Conjugation; Linker -> Conjugation; Drug -> Conjugation; Conjugation -> Purification; Purification -> Characterization; Characterization -> Final_ADC; } dddot Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) development.

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization experiments. These protocols are generalized and must be optimized for each specific protein and PEG reagent.[10]

Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS Ester

This protocol describes the random PEGylation of a protein's primary amines (lysine residues and the N-terminus) using a methoxy PEG N-hydroxysuccinimidyl (mPEG-NHS) ester.[7][26][27]

A. Materials:

-

Protein of interest

-

mPEG-NHS ester reagent[27]

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, pH 7.2-8.5.[7][25]

-

Anhydrous DMSO or DMF to dissolve the PEG-NHS ester.[7]

-

Purification system (e.g., Size-Exclusion Chromatography).

B. Procedure:

-

Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10][25] Ensure the buffer is free of primary amines (e.g., Tris), which would compete in the reaction.[27]

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[25]

-

Conjugation Reaction:

-

Calculate the amount of PEG reagent needed to achieve the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.[10][25][27]

-

Add the dissolved PEG reagent to the protein solution while gently stirring or mixing.[10]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[25] The optimal time, temperature, and molar ratio should be determined empirically.[10]

-

-

Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[10]

-

Purification: Proceed immediately to purification (see Protocol 3) to separate the PEGylated protein from unreacted protein, excess PEG reagent, and quenched byproducts.[10]

Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide Linker

This protocol allows for site-specific PEGylation by targeting the sulfhydryl group of a cysteine residue, forming a stable thioether bond.[26]

A. Materials:

-

Protein with an accessible cysteine residue

-

mPEG-Maleimide reagent

-

Reaction Buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5.[26]

-

Optional: Reducing agent (e.g., TCEP) if cysteine needs to be reduced prior to reaction.

-

Purification system.

B. Procedure:

-

Protein Preparation: Dissolve the cysteine-containing protein in the Reaction Buffer. If the cysteine is in a disulfide bond, it may need to be pre-treated with a reducing agent and subsequently purified to remove the agent before PEGylation.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide in the Reaction Buffer.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification: Purify the PEGylated protein to remove unreacted reagents using a suitable method like Size-Exclusion Chromatography (Protocol 3).[8]

Protocol 3: Purification of PEGylated Conjugates using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is a primary method for purifying PEGylated proteins from smaller, unreacted components.[3][8]

A. Materials:

-

SEC column with an appropriate molecular weight range

-

Chromatography system (e.g., FPLC or HPLC)

-

Mobile Phase/Equilibration Buffer: A suitable buffer such as PBS, pH 7.4.[8]

-

Crude PEGylation reaction mixture.

B. Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase until a stable baseline is achieved.[8][10]

-

Sample Loading: Load the crude PEGylation reaction mixture onto the equilibrated column.[8]

-

Elution: Elute the sample with the Mobile Phase at an optimized flow rate (e.g., 0.5-1.0 mL/min).[3]

-

Fraction Collection: Collect fractions throughout the elution process. The larger PEGylated protein will elute first, followed by the smaller, unreacted protein, and finally the small, unreacted PEG molecules.[3]

-

Analysis: Analyze the collected fractions using SDS-PAGE (see Protocol 4) to identify which fractions contain the purified PEGylated conjugate. Pool the desired fractions.[3]

Protocol 4: Characterization of PEGylated Conjugates

Comprehensive characterization is critical to ensure product consistency, efficacy, and safety.[28][29] A multi-faceted approach is required.[29]

A. SDS-PAGE Analysis: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a primary tool for confirming successful PEGylation.[2][3] The attached PEG chain increases the molecule's hydrodynamic radius, causing it to migrate more slowly through the gel and appear at a higher apparent molecular weight.[3]

-

Sample Preparation: Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified fractions. Mix each with Laemmli sample buffer.[3]

-

Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

-

Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Blue) and image it.[29]

-

Analysis: Compare the bands. The PEGylated protein will show a significant upward shift in apparent molecular weight compared to the unmodified protein.[29] The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).[29]

B. Mass Spectrometry (MS): MS is a robust tool for determining the precise molecular weight and degree of PEGylation.[4][30] Techniques like MALDI-TOF or ESI-MS can confirm the mass increase corresponding to the number of attached PEG chains.[28][30]

-

Sample Preparation: Prepare the sample according to the specific requirements of the MS instrument. For MALDI-TOF, this typically involves co-crystallizing the sample with a matrix solution on a target plate.[29]

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.[29]

-

Data Analysis: Analyze the spectrum to determine the molecular weights of the species present. This allows for the precise calculation of the number of PEG chains conjugated to each protein molecule.[29]

C. High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity and heterogeneity of the PEGylated product.[26]

-

Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity.

-

Size-Exclusion Chromatography (SEC): Separates based on size, useful for quantifying aggregates and unreacted PEG.[26]

-

Ion-Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield surface charges, altering the protein's elution profile.[2]

Conclusion

PEG linkers are indispensable tools in modern research and drug development, offering a proven method to improve the stability, solubility, and pharmacokinetic profiles of therapeutic molecules.[3][7] The ability to enhance solubility, prolong circulation, and reduce immunogenicity has addressed many challenges inherent to biologic drugs.[2] A successful PEGylation strategy depends on a thorough understanding of the underlying chemical principles, careful selection of the linker and reaction conditions, and robust protocols for purification and characterization.[3] As technology advances, continued innovation in PEG linker architecture and site-specific conjugation strategies promises to further expand the applications and impact of PEGylation in medicine.[2]

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. adcreview.com [adcreview.com]

- 13. creativepegworks.com [creativepegworks.com]

- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 16. precisepeg.com [precisepeg.com]

- 17. biochempeg.com [biochempeg.com]

- 18. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 20. purepeg.com [purepeg.com]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 29. benchchem.com [benchchem.com]

- 30. walshmedicalmedia.com [walshmedicalmedia.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Hydroxy-PEG2-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-PFP ester is a hydrophilic, amine-reactive labeling reagent used for the covalent modification of proteins, antibodies, and other biomolecules. This reagent features a pentafluorophenyl (PFP) ester group that readily reacts with primary and secondary amines to form stable amide bonds. The short, discrete polyethylene glycol (PEG) spacer (n=2) enhances hydrophilicity, reduces aggregation, and provides a flexible linker for various applications. A key application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used to link a target protein ligand to an E3 ligase ligand.[1][2]

PFP esters offer significant advantages over the more common N-hydroxysuccinimide (NHS) esters, primarily their higher stability in aqueous solutions.[3] This increased stability against hydrolysis leads to more efficient and reproducible labeling reactions, especially at physiological pH.[4]

These application notes provide a detailed protocol for labeling proteins with this compound, including information on reaction conditions, purification, and characterization of the conjugate.

Chemical Properties

| Property | Value |

| Chemical Name | 3-[2-(2-hydroxyethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester |

| Molecular Formula | C13H13F5O5 |

| Molecular Weight | 344.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO (10 mM) and other organic solvents like DMF.[1][5] |

| Storage | Store at -20°C for up to 3 years in pure form. In solvent, store at -80°C for up to 6 months.[6] |

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine (e.g., from a lysine residue on a protein) on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Caption: Reaction of this compound with a primary amine on a protein.

Data Presentation: Effect of Molar Ratio on Labeling Efficiency

The degree of labeling (DOL), which is the average number of this compound molecules conjugated to a single protein molecule, can be controlled by varying the molar ratio of the labeling reagent to the protein. The following table provides illustrative data on the effect of the molar ratio of this compound to a model IgG antibody on the resulting DOL. Actual results may vary depending on the specific protein and reaction conditions.

| Molar Ratio (PFP Ester : Protein) | Degree of Labeling (DOL) |

| 2:1 | 1-2 |

| 5:1 | 3-5 |

| 10:1 | 6-8 |

| 20:1 | > 8 (potential for aggregation) |

Note: This data is representative and should be optimized for each specific application. It is generally recommended to start with a molar excess of 5:1 to 10:1.[2]

Experimental Protocols

This section provides a detailed methodology for labeling a protein with this compound.

Materials and Reagents

-

Protein to be labeled (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5.[2] Avoid buffers containing primary amines like Tris or glycine.

-

Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.

-

Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis cassettes.

Experimental Workflow

Caption: Step-by-step workflow for protein labeling with this compound.

Detailed Protocol

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

-

-

Prepare the this compound Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[7]

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. A common starting point is a 5- to 10-fold molar excess.[2]

-

Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive proteins.

-

-

Quench the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

This step also allows for buffer exchange into a suitable storage buffer.

-

-

Characterization and Storage:

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

-

Determine the Degree of Labeling (DOL) using methods such as mass spectrometry or UV-Vis spectroscopy if the protein has a distinct absorbance peak.

-

Store the purified labeled protein under the same conditions as the unlabeled protein.

-

Application in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2][8] The this compound can be used as a linker to connect a ligand for the target protein to a ligand for an E3 ligase.

PROTAC Mechanism of Action

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Hydroxy-PEG2-PFP Ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC is composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[1] Polyethylene glycol (PEG) linkers are frequently utilized due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[1][2]

This document provides detailed application notes and protocols for the use of Hydroxy-PEG2-PFP ester as a versatile linker in the synthesis of PROTACs. The this compound features a highly reactive pentafluorophenyl (PFP) ester for efficient amine coupling and a terminal hydroxyl group for subsequent derivatization, offering a modular approach to PROTAC assembly. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their greater stability towards hydrolysis, leading to more efficient and reproducible conjugation reactions.

Introduction to this compound

The this compound is a heterobifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. Its structure consists of three key components:

-

Pentafluorophenyl (PFP) Ester: A highly reactive functional group that readily reacts with primary and secondary amines to form stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, facilitating a rapid and efficient reaction.

-

Two-Unit Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic chain that enhances the aqueous solubility of the resulting PROTAC. This is a crucial feature, as PROTACs are often large molecules with poor solubility.

-

Terminal Hydroxyl (-OH) Group: A versatile functional group that can be used for the subsequent attachment of the second ligand through various chemical transformations, such as esterification, etherification, or conversion to other reactive moieties.

The orthogonal reactivity of the PFP ester and the hydroxyl group allows for a sequential and controlled conjugation strategy, which is essential for the rational design and synthesis of well-defined PROTAC molecules.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of further target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a two-stage process. The first stage involves the reaction of the PFP ester with an amine-containing ligand (either the POI ligand or the E3 ligase ligand). The second stage involves the derivatization of the hydroxyl group and subsequent coupling with the second ligand.

Stage 1: Amide Bond Formation via PFP Ester Conjugation

This protocol describes the reaction of the PFP ester moiety of the linker with a primary or secondary amine on one of the ligands.

Materials:

-

This compound

-

Amine-containing ligand (POI or E3 ligase ligand)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL in a reaction vessel under an inert atmosphere.

-

In a separate vial, dissolve this compound (1.1 - 1.5 equivalents) in anhydrous DMF or DMSO.

-

Prepare a solution of DIPEA or TEA (2.0 - 3.0 equivalents) in the same anhydrous solvent.

-

-

Reaction:

-

To the stirred solution of the amine-containing ligand, add the base (DIPEA or TEA).

-

Slowly add the solution of this compound to the reaction mixture.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature (20-25 °C) under an inert atmosphere.

-

Monitor the reaction progress by analytical High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the ligand-linker conjugate.

-

Stage 2: Coupling of the Second Ligand